8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-4-29-12-11-26-17(14-25-10-9-15-7-5-6-8-16(15)13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-8H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJHWWLUCRATHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several synthetic steps, including the condensation of purine derivatives with isoquinoline intermediates. Reaction conditions may involve specific temperature controls, pressure settings, and the use of catalysts to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors, ensuring consistency and efficiency. Industrial methods might also employ advanced techniques such as high-pressure liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions including:
Oxidation: : Oxidative processes may alter the purine ring or the isoquinoline moiety.
Reduction: : Reduction can modify the ethoxyethyl side chain, affecting the overall reactivity of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its utility in different applications.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often require controlled pH, temperature, and solvent selection to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used but generally include modified versions of the original compound with enhanced or altered properties for specific applications.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:
- Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial in treating conditions like Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can alleviate cognitive impairments associated with these disorders .
- Neuroprotective Effects : The compound has shown potential neuroprotective effects in preclinical studies. It may mitigate neurodegeneration linked to Parkinson's disease by enhancing dopaminergic signaling and improving motor functions .
- Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. This is particularly relevant for cancers where dopamine signaling plays a role .
Case Study 1: Parkinson's Disease Treatment
A study involving a derivative of this compound demonstrated significant improvements in motor symptoms of Parkinson's disease in rodent models. The compound was administered at varying doses, showing a dose-dependent response in motor function enhancement and cognitive improvement .
| Study Parameter | Result |
|---|---|
| Model | Rodent (Parkinson's induced) |
| Dose | 5 mg/kg to 20 mg/kg |
| Outcome | Improved motor function; reduced tremors |
Case Study 2: Schizophrenia
Another investigation focused on cognitive dysfunctions associated with schizophrenia. The compound was tested for its ability to improve cognitive deficits in animal models mimicking schizophrenia symptoms. Results indicated enhanced working memory and reduced anxiety-like behaviors .
| Study Parameter | Result |
|---|---|
| Model | Rodent (Schizophrenia model) |
| Dose | 10 mg/kg |
| Outcome | Enhanced cognitive function; reduced anxiety |
Mechanism of Action
The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The compound may modulate signaling pathways, leading to downstream effects that manifest in its observed biological or chemical activity.
Comparison with Similar Compounds
Table 1: Comparison of Purine-2,6-dione Derivatives
*DIQ = 3,4-dihydroisoquinolin-2(1H)-ylmethyl; †Calculated based on structural similarity.
Key Observations :
- The dihydroisoquinoline moiety at position 8 differentiates it from classical methylxanthines, possibly enabling interactions with adenosine receptor subtypes or other CNS targets, as seen in isoquinoline-containing compounds .
Position 8-Modified Analogues
Table 2: Comparison of Position 8-Substituted Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents: The target’s dihydroisoquinoline group provides a rigid aromatic system, contrasting with the ethylamino (aliphatic) or dimethoxyphenyl (planar aromatic) groups in other analogues. This rigidity may influence receptor-binding kinetics .
- Synergistic Effects: The combination of a lipophilic 2-ethoxyethyl (position 7) and a bulky dihydroisoquinoline (position 8) may balance solubility and target affinity.
Biological Activity
The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione represents a novel structure that integrates features from both purine and isoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates a molecular weight of approximately 356.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurotransmitter metabolism and pathways associated with cell proliferation and apoptosis.
1. Neuroprotective Effects
Research indicates that derivatives of isoquinoline have shown promise in neuroprotection. In particular, compounds similar to the one have demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's disease:
- Inhibition of AChE : The compound has been evaluated for its ability to inhibit AChE with IC50 values reported in the low micromolar range, suggesting potential efficacy in treating cognitive decline associated with Alzheimer's disease .
- Inhibition of MAO : It also exhibits inhibitory effects on MAO enzymes, which are involved in the degradation of neurotransmitters such as serotonin and dopamine. This action may contribute to mood stabilization and neuroprotection .
2. Anticancer Properties
The compound's structural features suggest potential activity against cancer cells through mechanisms such as:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins .
- Cell Cycle Arrest : Preliminary studies indicate that this compound may cause cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting proliferation .
Case Studies
Several studies have investigated the biological activities of compounds related to the target molecule:
- Study on Neuroprotective Effects : A study involving a series of 3,4-dihydroisoquinoline derivatives found that certain modifications led to enhanced AChE inhibition and improved blood-brain barrier permeability. The most effective derivative showed an IC50 value of 0.28 µM against AChE and 0.91 µM against MAO-A .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of similar purine derivatives revealed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Comparative Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for this compound, and what are the critical parameters affecting yield and purity?
Answer:
Synthesis typically involves multi-step functionalization of the purine core. Key steps include:
- Nucleophilic substitution at position 8 using dihydroisoquinoline derivatives under basic conditions (e.g., K₂CO₃/DMF) .
- Alkylation at position 7 with 2-ethoxyethyl groups via SN2 reactions, requiring anhydrous conditions and controlled temperature (e.g., 50–70°C) .
- Critical parameters :
- Reagent stoichiometry : Excess alkylating agents improve substitution efficiency but may increase byproducts.
- Purification : Silica gel chromatography (PE:EA gradients) is essential for isolating high-purity products .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in heterogeneous systems .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., δ 3.5–4.5 ppm for ethoxyethyl protons) and absence of residual solvents .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- FTIR : Verify functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities across different in vitro models?
Answer:
Contradictions often arise from variations in:
- Receptor isoform specificity : Use radioligand binding assays (e.g., with ³H-labeled adenosine receptors) to quantify affinity differences .
- Cell line selection : Compare activity in primary vs. immortalized cells (e.g., cardiomyocytes vs. HEK293) to assess tissue-specific effects .
- Experimental conditions : Standardize ATP concentrations in kinase inhibition assays, as ATP levels impact IC₅₀ values .
Advanced: What computational strategies are recommended for predicting kinase target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for structural analogs to guide SAR optimization .
Basic: What physicochemical properties influence solubility and bioavailability?
Answer:
- LogP : Optimal range 1.5–3.5 (calculated via ChemAxon). The ethoxyethyl group enhances hydrophilicity, while dihydroisoquinoline increases lipophilicity .
- pKa : The purine core (pKa ~6.5–7.0) affects ionization in physiological pH, influencing membrane permeability .
- Solid-state stability : Hygroscopicity requires storage under nitrogen or desiccation to prevent hydrolysis .
Advanced: How can SAR studies optimize the compound’s pharmacological profile?
Answer:
- Substituent modifications :
- High-throughput screening : Use 96-well plates to assay 100+ analogs against panels of kinases (e.g., PKC, PKA) .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Lyophilize and store in DMSO aliquots (10 mM) under argon to minimize oxidation .
Advanced: What approaches identify metabolic pathways and degradation products?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect phase I/II metabolites .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions (0.1N HCl/NaOH) to profile degradation products .
- Isotope labeling : Use ¹⁴C-labeled compound in rat pharmacokinetic studies to track excretion pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
